Cas no 1704955-56-5 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

(3S)-3-{(tert-Butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a chiral intermediate widely utilized in the synthesis of pharmaceuticals and bioactive compounds. Its key structural features include a tert-butoxycarbonyl (Boc) protected amine group and a 4-methylthiazole moiety, which enhance its utility in peptide coupling and heterocyclic chemistry. The stereospecific (S)-configuration ensures high enantiopurity, critical for applications in asymmetric synthesis. The carboxylic acid functionality allows for further derivatization, making it a versatile building block. This compound is particularly valued for its stability under standard reaction conditions and compatibility with a range of protecting group strategies, facilitating its use in complex molecular constructions.
(3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid structure
1704955-56-5 structure
商品名:(3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
CAS番号:1704955-56-5
MF:C12H18N2O4S
メガワット:286.347321987152
CID:6492935
PubChem ID:104770791

(3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
    • 1704955-56-5
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
    • EN300-1284883
    • インチ: 1S/C12H18N2O4S/c1-7-6-19-10(13-7)8(5-9(15)16)14-11(17)18-12(2,3)4/h6,8H,5H2,1-4H3,(H,14,17)(H,15,16)/t8-/m0/s1
    • InChIKey: FHWSXGBUVQAYAQ-QMMMGPOBSA-N
    • ほほえんだ: S1C=C(C)N=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 286.09872823g/mol
  • どういたいしつりょう: 286.09872823g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 343
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 117Ų

(3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1284883-1000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
1704955-56-5
1000mg
$914.0 2023-10-01
Enamine
EN300-1284883-10000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
1704955-56-5
10000mg
$3929.0 2023-10-01
Enamine
EN300-1284883-2500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
1704955-56-5
2500mg
$1791.0 2023-10-01
Enamine
EN300-1284883-250mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
1704955-56-5
250mg
$840.0 2023-10-01
Enamine
EN300-1284883-50mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
1704955-56-5
50mg
$768.0 2023-10-01
Enamine
EN300-1284883-1.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
1704955-56-5
1g
$0.0 2023-06-07
Enamine
EN300-1284883-500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
1704955-56-5
500mg
$877.0 2023-10-01
Enamine
EN300-1284883-5000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
1704955-56-5
5000mg
$2650.0 2023-10-01
Enamine
EN300-1284883-100mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
1704955-56-5
100mg
$804.0 2023-10-01

(3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid 関連文献

(3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acidに関する追加情報

Comprehensive Overview of (3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS No. 1704955-56-5)

The compound (3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS No. 1704955-56-5) is a specialized chiral intermediate widely utilized in pharmaceutical research and organic synthesis. Its unique structure, featuring a thiazole ring and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block for drug discovery, particularly in the development of protease inhibitors and peptidomimetics. The 4-methyl-1,3-thiazol-2-yl moiety contributes to its bioactivity, while the Boc-protected amino acid functionality ensures stability during synthetic processes.

In recent years, the demand for chiral intermediates like 1704955-56-5 has surged due to their critical role in asymmetric synthesis and targeted drug design. Researchers frequently search for "Boc-protected thiazole derivatives" or "chiral amino acid synthesis" to explore applications in cancer therapeutics, antiviral agents, and neurological disorder treatments. This compound’s versatility aligns with trends in precision medicine and green chemistry, as it enables efficient, enantioselective reactions with minimal waste generation.

The synthesis of (3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves multi-step protocols, including asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for quality control, ensuring compliance with regulatory standards like ICH guidelines. Its CAS No. 1704955-56-5 serves as a unique identifier in global chemical databases, facilitating procurement and literature reviews.

Beyond pharmaceuticals, this compound has garnered attention in material science for designing bioactive coatings and smart polymers. Questions like "How to modify thiazole derivatives for enhanced solubility?" or "Boc deprotection conditions for sensitive substrates?" reflect user interest in optimizing its utility. Innovations in continuous flow chemistry further enhance its scalability, addressing industrial needs for cost-effective production.

In summary, 1704955-56-5 exemplifies the intersection of structural complexity and functional adaptability, driving advancements across life sciences. Its relevance to drug discovery pipelines and sustainable synthesis ensures continued exploration, supported by robust scientific literature and evolving AI-driven molecular modeling tools.

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